3-Deoxy-D-xylo-hexonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

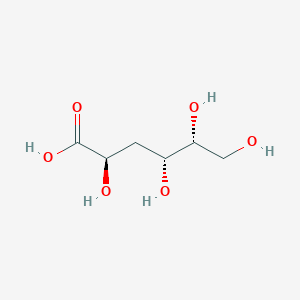

3-Deoxy-D-xylo-hexonic acid is an organic compound with the molecular formula C6H12O6. It belongs to the class of medium-chain hydroxy acids and derivatives. This compound is characterized by the absence of a hydroxyl group at the third carbon position, which distinguishes it from other hexonic acids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 3-Deoxy-D-xylo-hexonic acid typically involves the reduction of corresponding lactones. One common method includes the reduction of 3-deoxyaldos-2-uloses in an alkaline medium, which results in a mixture of epimeric lactones. These lactones are then further reduced to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve the use of advanced synthetic techniques such as the opening of anhydro rings or the preparation from sugar xanthates. These methods, although complex, are designed to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 3-Deoxy-D-xylo-hexonic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding ketone or aldehyde forms.

Reduction: Reduction reactions often employ reducing agents such as sodium borohydride to convert the compound into its alcohol derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like halogens or alkyl groups replace the hydroxyl group.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halogenated compounds, alkylated derivatives.

Aplicaciones Científicas De Investigación

3-Deoxy-D-xylo-hexonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Mecanismo De Acción

The mechanism of action of 3-Deoxy-D-xylo-hexonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes. Its effects are mediated through the modulation of enzyme activity and the alteration of biochemical pathways .

Comparación Con Compuestos Similares

- 3-Deoxy-D-lyxo-hexonic acid

- 3-Deoxy-D-arabino-hexonic acid

- 3-Deoxy-D-galactonic acid

Comparison: 3-Deoxy-D-xylo-hexonic acid is unique due to its specific structural configuration and the absence of a hydroxyl group at the third carbon position. This structural difference imparts distinct chemical properties and reactivity compared to its similar compounds. For instance, 3-Deoxy-D-lyxo-hexonic acid and 3-Deoxy-D-arabino-hexonic acid have different stereochemistry, which affects their interaction with enzymes and other molecules .

Actividad Biológica

3-Deoxy-D-xylo-hexonic acid, with the molecular formula C6H12O6, is a medium-chain hydroxy acid derivative notable for its absence of a hydroxyl group at the third carbon position. This unique structural feature influences its biological activity and potential applications in various fields, including biochemistry, pharmacology, and industrial chemistry.

This compound is characterized by its tetrahydroxy structure, which allows it to participate in various chemical reactions. The compound's molecular weight is approximately 180.16 g/mol, and it can be synthesized through several methods, including the reduction of corresponding lactones and sugar xanthates.

Key Structural Information

| Property | Value |

|---|---|

| CAS Number | 18521-63-6 |

| Molecular Formula | C6H12O6 |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | 2,4,5,6-tetrahydroxyhexanoic acid |

| SMILES | C(C(C(CO)O)O)C(C(=O)O)O |

Biological Activity

The biological activity of this compound primarily revolves around its interactions within metabolic pathways and its potential therapeutic applications.

Research indicates that this compound can act as an inhibitor or activator of specific enzymes. This modulation can influence various biochemical pathways, including:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in carbohydrate metabolism, impacting energy production and utilization.

- Interaction with Cellular Processes : It has been shown to affect cellular signaling pathways that regulate growth and differentiation.

Case Studies and Research Findings

- Antimicrobial Potential : A study highlighted the role of deoxysugars in antibiotic mechanisms. This compound was evaluated for its ability to enhance the efficacy of certain antibiotics by modifying their interaction with bacterial ribosomes .

- Conformational Studies : Research on conformational preferences of deoxysugars revealed that this compound exhibits distinct conformational stability compared to its hydroxylated counterparts. This stability may influence its reactivity and biological interactions .

- Reactivity Profiles : Comparative studies demonstrated that deoxygenation at the C-3 position increases reactivity in chemical processes. For instance, when tested against fully hydroxylated sugars, this compound showed enhanced yields in anhydride formation under acidic conditions .

Applications in Research and Industry

The compound has diverse applications across several domains:

- Biological Research : Used as a tool to investigate metabolic pathways involving sugars.

- Pharmaceutical Development : Potential precursor for synthesizing novel therapeutic agents targeting metabolic disorders.

- Industrial Chemistry : Serves as an intermediate in the synthesis of specialty chemicals.

Comparative Analysis with Related Compounds

This compound shares similarities with other deoxysugars but is distinct due to its structural characteristics. For example:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 3-Deoxy-D-arabino-hexonic acid | Hydroxyl group at C2 | Different enzyme interactions |

| 3-Deoxy-D-galactonic acid | Hydroxyl group at C4 | Variations in metabolic effects |

Propiedades

Número CAS |

18521-63-6 |

|---|---|

Fórmula molecular |

C6H12O6 |

Peso molecular |

180.16 g/mol |

Nombre IUPAC |

2,4,5,6-tetrahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12) |

Clave InChI |

YGMNHEPVTNXLLS-UHFFFAOYSA-N |

SMILES |

C(C(C(CO)O)O)C(C(=O)O)O |

SMILES isomérico |

C([C@H]([C@@H](CO)O)O)[C@H](C(=O)O)O |

SMILES canónico |

C(C(C(CO)O)O)C(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.